3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
3-[(4-Fluorophenyl)amino]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazolone core with substituents at the 1- and 3-positions. The 4-methoxyphenyl group at position 1 and the 4-fluorophenylamino moiety at position 3 contribute to its unique electronic and steric properties. Indazolones are known for their pharmacological relevance, particularly as kinase inhibitors or enzyme modulators, with substituents playing a critical role in biological activity and physicochemical stability .
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-26-16-11-9-15(10-12-16)24-17-3-2-4-18(25)19(17)20(23-24)22-14-7-5-13(21)6-8-14/h5-12H,2-4H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDPEBUXKQICEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)CCC3)C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly focusing on antioxidant and anticancer properties.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of 3-((4-methoxyphenyl)amino)propanehydrazide with phenyl isocyanate. The structure was confirmed using various spectroscopic techniques including NMR and mass spectrometry, ensuring the integrity of the compound for subsequent biological testing .
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. This assay measures the ability of compounds to donate hydrogen atoms or electrons to neutralize free radicals. The results indicated that the synthesized derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid, a well-known antioxidant .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50 µM) |
|---|---|
| 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-... | 15 |
| Ascorbic Acid | 21 |
Anticancer Activity
The anticancer effects were evaluated against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The findings revealed that the compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. The IC50 values for U-87 were notably lower, indicating a more potent effect .
Table 2: Cytotoxicity of Compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 10 |
| MDA-MB-231 | 25 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways. For instance, its role as an inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases and cancer progression, has been highlighted in recent studies. The compound exhibited competitive inhibition with Ki values ranging from 6 to 35 nM, suggesting strong binding affinity and potential therapeutic relevance .
Case Studies
A study examined the effects of various derivatives of tetrahydroindazolones on HNE activity. Compounds similar to our target exhibited significant inhibitory effects, underscoring the therapeutic potential of this scaffold in managing diseases characterized by excessive elastase activity .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-3-Methyl-1,5,6,7-Tetrahydro-4H-Indazol-4-One (CAS: 1443343-89-2)
This discontinued compound shares the 4-methoxyphenyl group at position 1 but substitutes the 3-[(4-fluorophenyl)amino] group with a methyl group.
3-Cyclopropyl-1-(3-Methoxyphenyl)-1,5,6,7-Tetrahydro-4H-Indazol-4-One (CAS: 1100800-26-7)
Here, the 3-position substituent is a cyclopropyl group, and the methoxyphenyl is at the 3-position of the phenyl ring.
Fluorine vs. Methoxy Substitutions
Evidence from chalcone derivatives (e.g., compounds 2j, 2h, 2n, and 2p) demonstrates that fluorine at the para position enhances inhibitory activity (IC50 = 4.703 μM for 2j) compared to methoxy-substituted analogs (IC50 = 70.79 μM for 2p). This trend aligns with the target compound’s 4-fluorophenylamino group, suggesting superior potency due to fluorine’s electronegativity and metabolic stability .
Tautomeric Stability
Theoretical studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones reveal that 1H-tautomers are marginally more stable than 2H-tautomers (ΔE ≈ 1 kJ/mol). The 4-methoxyphenyl group in the target compound may stabilize the 1H-tautomer through inductive effects, enhancing dipole moments (1H: ~4.5 D; 2H: ~3.0 D) and improving solubility in polar solvents .
Crystallographic and Conformational Comparisons
Isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) with fluorophenyl and methoxyphenyl groups exhibit planar conformations except for one perpendicular fluorophenyl ring. Similarly, the target compound’s methoxyphenyl group may adopt planar or orthogonal orientations, influencing crystal packing and bioavailability .
Data Tables
Table 2: Substituent Electronegativity and Activity Trends
| Substituent (Para Position) | Electronegativity (Pauling Scale) | Example Compound | IC50 (μM) |
|---|---|---|---|
| Fluorine | 4.0 | 2j | 4.703 |
| Methoxy | 2.5 | 2p | 70.79 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
